![molecular formula C5H10O5 B591471 D-[5-<sup>13</sup>C]RIBOSE CAS No. 139657-62-8](/img/new.no-structure.jpg)

D-[5-13C]RIBOSE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

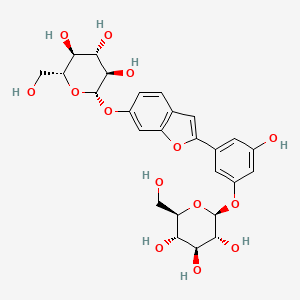

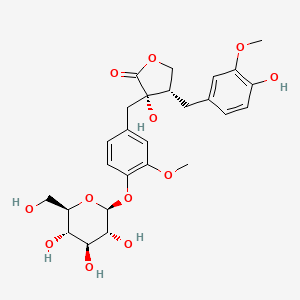

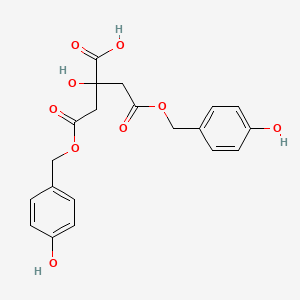

D-[5-13C]Ribose: is a stable isotope-labeled compound of D-ribose, a naturally occurring sugar molecule. D-ribose plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The stable isotope labeling with carbon-13 at the fifth position allows for detailed studies in metabolic pathways and molecular interactions, making it a valuable tool in scientific research.

Applications De Recherche Scientifique

D-[5-13C]Ribose has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and molecular interactions.

Biology: Helps in understanding the role of ribose in nucleotide synthesis and energy production.

Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis.

Mécanisme D'action

Target of Action

D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .

Mode of Action

Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .

Biochemical Pathways

D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .

Pharmacokinetics

D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .

Result of Action

The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .

Action Environment

The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for D-[5-13C]Ribose suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .

Analyse Biochimique

Biochemical Properties

D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .

Molecular Mechanism

At the molecular level, D-[5-13C]Ribose exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of D-[5-13C]Ribose, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.

Industrial Production Methods

Industrial production of D-[5-13C]Ribose involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .

Analyse Des Réactions Chimiques

Types of Reactions

D-[5-13C]Ribose undergoes various chemical reactions, including:

Oxidation: Ribose can be oxidized to ribonic acid using oxidizing agents like nitric acid.

Reduction: Reduction of ribose can yield ribitol, a sugar alcohol.

Substitution: Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid or bromine water under acidic conditions.

Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Various ribose derivatives depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

- D-Glucose-13C6

- D-Galactose-13C6

- D-Xylulose-13C5

- D-Glucosamine-1-13C hydrochloride

Uniqueness

D-[5-13C]Ribose is unique due to its specific labeling at the fifth carbon position, which allows for precise tracking and analysis in metabolic studies. Unlike other labeled sugars, D-[5-13C]Ribose is directly involved in the synthesis of nucleotides and ATP, making it particularly valuable for research in energy metabolism and nucleotide biosynthesis .

Propriétés

Numéro CAS |

139657-62-8 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

151.122 |

Nom IUPAC |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |

Clé InChI |

PYMYPHUHKUWMLA-HEEJBYPNSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Synonymes |

D-[5-13C]RIBOSE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)

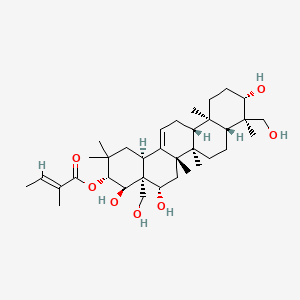

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)